2-Chloroinosine 3',4',6'-Triacetate

Description

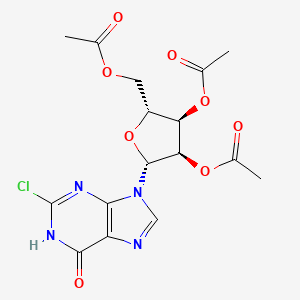

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXKCPDQAYHFE-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies of 2 Chloroinosine 3 ,4 ,6 Triacetate

Synthetic Routes for 2-Chloroinosine (B17576) 3',4',6'-Triacetate

The synthesis of 2-Chloroinosine 3',4',6'-Triacetate involves a multi-step process that typically begins with the naturally occurring nucleoside, inosine (B1671953). The primary transformations are the protection of the hydroxyl groups on the ribose sugar and the selective chlorination of the purine (B94841) base.

Acylation Methodologies for Ribose Sugar Protection

Protection of the hydroxyl groups of the ribose moiety is a critical step to prevent unwanted side reactions during the subsequent halogenation of the purine base. Acylation, particularly acetylation, is a common strategy to achieve this protection. scispace.comnih.gov Direct acylation methods are often preferred as they can reduce the number of synthetic steps. scispace.comresearchgate.net

The reactivity of the different hydroxyl groups on the ribose can be influenced by various factors. The 2'-OH group, for instance, exhibits unusual reactivity in aqueous environments, which is modulated by steric and inductive effects. nih.gov The pKa of the 2'-OH groups in ribonucleotides is approximately 12.5, and the presence of nearby electronegative groups can increase the acidity and thus the reactivity of the hydroxyl group. nih.gov

Hypernucleophilic acylating agents can be employed to facilitate the efficient acylation of nucleosides. city.ac.uk Agents like 4-dimethylaminopyridine (B28879) (DMAP) are known to act as specific hypernucleophilic catalysts in acylation reactions. city.ac.uk These catalysts enhance the rate and selectivity of the acylation process. The use of acetic anhydride (B1165640) in the presence of a suitable catalyst is a common method for the acetylation of nucleosides. researchgate.net For instance, the acetylation of guanosine (B1672433) has been achieved with high yields using acetic anhydride. researchgate.net

| Acylating Agent | Catalyst | Substrate | Product | Yield (%) | Reference |

| Acetic Anhydride | Pyridine (B92270) | Guanosine | Guanosine Triacetate | 92 | researchgate.net |

| Acetic Anhydride | Acetic Acid | Various Nucleosides | Acetylated Nucleosides | High | researchgate.net |

| Ethyl Chloroformate | Sodium Hydride | 2,3-diphenyl-5-methoxy-indole | N-substituted derivative | - | science.gov |

Strategies for Halogenation at the Purine Base Moiety

The introduction of a chlorine atom at the C2 position of the inosine ring is a key transformation. However, direct chlorination at the C2 position is challenging, and often, halogenation is more readily achieved at other positions, such as C6 or C8. tandfonline.com

Chlorination of purine nucleosides can be achieved using various reagents. For example, 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine can be obtained by chlorinating acetylated guanosine. researchgate.net This intermediate can then be further modified. The synthesis of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine from acetylated 1-hydroxyinosine has also been reported. researchgate.net

Human inosine monophosphate dehydrogenase (IMPDH) has been shown to catalyze the conversion of 2-chloroinosine 5'-monophosphate to xanthosine (B1684192) 5'-monophosphate, demonstrating a biological route for dehalogenation. nih.gov

| Halogenating Agent | Substrate | Product | Yield (%) | Reference |

| Thionyl Chloride/Pyridine | Guanosine Triacetate | 2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | 85 | researchgate.net |

| - | Acetylated 1-Hydroxyinosine | 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | - | researchgate.net |

| p-Toluenesulfonyl Chloride | 2',3',5'-tris-O-TBDMS-adenosine | 8-Chloro-2',3',5'-tris-O-TBDMS-adenosine | 87 | tandfonline.com |

| Tetrabutylammonium Peroxydisulfate/HCl/DMF | Acetylated Guanosine | 8-Chloroguanosine | High | semanticscholar.org |

General Methods in Nucleoside Synthesis Applied to this compound Precursors

General synthetic methods for nucleosides can be adapted for the synthesis of precursors to this compound. These methods often involve the formation of the glycosidic bond between the purine base and the ribose sugar.

Enzymatic transglycosylation offers a powerful and selective method for nucleoside synthesis. mdpi.com Purine nucleoside phosphorylases (PNPs) can catalyze the transfer of a sugar moiety from a donor nucleoside to a heterocyclic base. mdpi.comworktribe.com This method has been used for the synthesis of various nucleoside analogs, including cladribine (B1669150) (2-chloro-2'-deoxyadenosine). mdpi.comnih.gov The use of thermostable PNPs allows the reactions to be conducted at higher temperatures, which can improve the solubility of the substrates. nih.gov For instance, a purine nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) has demonstrated relaxed substrate specificity, making it a versatile tool for transglycosylation reactions. mdpi.com

Intramolecular cyclization reactions are another important strategy in heterocyclic synthesis, which can be applied to the formation of the purine ring system or its precursors. mdpi.commdpi.comrsc.org Palladium-catalyzed intramolecular cyclization of suitable precursors can lead to the formation of various heterocyclic systems. nih.gov For example, the intramolecular cyclization of 2-alkyl-substituted benzamides induced by visible light has been developed for the synthesis of functionalized iminoisobenzofurans. rsc.org While not directly applied to 2-chloroinosine synthesis in the reviewed literature, these advanced cyclization methods represent potential routes for the construction of modified purine precursors.

Direct Functionalization of Purine Base and Ribose Moieties

The direct functionalization of the purine base in derivatives like this compound is a key strategy for creating diverse analogs. The chlorine atom at the C2 position serves as a leaving group, enabling nucleophilic substitution reactions. Furthermore, modern synthetic methods allow for the direct activation of C-H bonds on the purine ring, particularly at the C8 position, for the introduction of new functional groups. mdpi.commdpi.com

The ribose moiety is functionalized through the acetylation of its hydroxyl groups to yield the 3',4',6'-triacetate. This protection strategy is crucial for several reasons: it enhances the solubility of the nucleoside in organic solvents, prevents unwanted side reactions at the hydroxyl groups during the modification of the purine base, and allows for regioselective reactions. ontosight.aioup.com The acetyl groups can be selectively removed under mild basic conditions to regenerate the hydroxyl groups for further derivatization of the sugar part if needed. researchgate.net

Precursor Chemistry and Intermediate Compounds

The synthesis of this compound relies on the careful preparation of precursor molecules and the use of protected intermediates to ensure high yields and selectivity.

Synthesis of Inosine Triacetate Derivatives as Key Precursors

The primary precursor for this compound is inosine. The synthesis of inosine triacetate derivatives involves the protection of the hydroxyl groups of the ribose sugar through acetylation. ontosight.ai This is typically achieved by treating inosine with an acetylating agent such as acetic anhydride in the presence of a base like pyridine or triethylamine. google.com The resulting inosine triacetate is a key intermediate that is more soluble in organic solvents, facilitating subsequent reactions. ontosight.ai

Role of Protected Inosine Intermediates in Synthesis

Protected inosine intermediates are fundamental in the synthesis of this compound and other modified nucleosides. The use of protecting groups, such as the acetyl groups in inosine triacetate, is essential for directing chemical modifications to specific sites on the molecule. oup.comresearchgate.net Besides acetyl groups, other protecting groups like tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) can be employed to selectively protect the 2', 3', and 5' hydroxyl groups of the ribose. oup.com This strategy of protection and deprotection allows for a multi-step synthesis where different parts of the molecule can be modified independently. For instance, the protection of the ribose hydroxyls is a prerequisite for the chlorination of the C2 position of the purine ring.

| Protecting Group | Position(s) Protected | Purpose |

| Acetyl (Ac) | 2', 3', 5'-OH | Increases solubility in organic solvents, prevents side reactions at ribose hydroxyls. ontosight.ai |

| tert-Butyldimethylsilyl (TBDMS) | 2'-OH | Allows for regioselective modification of the ribose. oup.com |

| Dimethoxytrityl (DMT) | 5'-OH | Facilitates purification and enables solid-phase synthesis. oup.com |

| p-Nitrophenylethyl (NPE) | O6 of hypoxanthine (B114508) | Increases solubility of inosine intermediates. oup.com |

Advanced Functionalization and Analog Synthesis from this compound

This compound is a valuable starting material for the synthesis of a wide array of purine-modified nucleoside analogs through advanced functionalization techniques, most notably cross-coupling reactions.

Cross-Coupling Reactions for Further Derivatization

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, the chlorine atom at the C2 position provides a handle for such transformations, enabling the introduction of various substituents onto the purine ring. rsc.orgavcr.cz

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the derivatization of halogenated purines. researchgate.netrsc.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, vinyl, alkynyl, and amino groups at the C2 position of the purine core. researchgate.netnobelprize.orgmit.edu These reactions are typically carried out in the presence of a palladium catalyst, a ligand, and a base. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org The triacetate protection of the ribose moiety is generally compatible with these reaction conditions.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | C-C | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine (B1218219) ligand and a base. researchgate.netnobelprize.org |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd(PPh₃)₄, CuI, and a base. nobelprize.org |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst with a biaryl phosphine ligand (e.g., XPhos, SPhos) and a base. rsc.orgmit.edu |

| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂ or PdCl₂ with a phosphine ligand and a base. nobelprize.org |

Copper-Catalyzed Methodologies

Copper-catalyzed cross-coupling reactions represent a significant strategy for the derivatization of purine nucleosides, including precursors like this compound. These methods are particularly effective for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The classic Ullmann condensation, a copper-promoted reaction, has been a cornerstone in this field for over a century, enabling the synthesis of biaryl compounds and diaryl ethers. organic-chemistry.orgwikipedia.org

Modern advancements have refined these Ullmann-type reactions, making them more efficient and applicable under milder conditions. For instance, the copper(II)-promoted coupling of arylboronic acids with phenols or anilines can proceed at room temperature, offering high yields and tolerance for a wide array of functional groups. researchgate.net This approach is valuable for the N-arylation of purine nucleosides at various positions, including N-1, N-7, and N-9. researchgate.net The reaction mechanism is believed to involve an organocopper intermediate, which then undergoes nucleophilic aromatic substitution. wikipedia.org

In the context of purine nucleoside synthesis, copper catalysis is frequently employed for reactions at the C6 position. While palladium is often used for C-C bond formation, copper catalysts are particularly adept at facilitating C-N and C-O bond formations. operachem.com For example, reacting a 6-chloropurine (B14466) derivative with an amine or alcohol in the presence of a copper catalyst yields the corresponding 6-amino or 6-alkoxy derivative. These transformations are crucial for building libraries of nucleoside analogs with diverse functionalities.

Recent research has also explored the synergistic effects of combining copper with other metals. For example, an iron/copper co-catalyzed cross-coupling reaction has been developed for the synthesis of 6-substituted 7-deazapurines, demonstrating the versatility of copper-based catalytic systems in creating complex nucleoside analogs. researchgate.net

Nickel-Catalyzed Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the functionalization of chloropurine nucleosides, offering an alternative to more traditional palladium-based systems. These methods are particularly effective for creating carbon-carbon (C-C) bonds, allowing for the introduction of a wide range of alkyl and aryl substituents at the C6 position of the purine ring. nih.govacs.org

One of the significant advantages of nickel catalysis is its ability to couple aryl chlorides, which are often less reactive than the corresponding bromides or iodides in palladium-catalyzed systems. acs.org The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide, has been successfully adapted using nickel catalysts for the synthesis of 6-arylpurine nucleosides from 6-chloropurine precursors. acs.org

A notable advancement in this area is the development of photoredox/nickel dual catalysis. nih.gov This strategy enables the direct cross-electrophile coupling of chloropurines with readily available alkyl bromides. A key feature of this method is its ability to function efficiently on unprotected nucleosides, which allows for late-stage functionalization, a highly desirable feature in medicinal chemistry campaigns. The reaction typically employs a nickel complex, such as [Ni(dtbbpy)(H2O)4]Cl2, in conjunction with a photocatalyst. nih.gov

The choice of ligands is crucial for the success of nickel-catalyzed couplings. Imidazolium carbene ligands, for example, have been shown to be effective in promoting the Suzuki cross-coupling of azole-substituted purine derivatives with arylboronic acids. acs.org The optimization of the catalyst, ligand, base, and solvent system is essential for achieving high yields and selectivity in these transformations.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions of Purine Derivatives

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Ni(COD)₂ / IPr·HCl | 6-(Imidazol-1-yl)purine nucleoside + Arylboronic acid | 6-Arylpurine nucleoside | acs.org |

| [Ni(dtbbpy)(H₂O)₄]Cl₂ / Photocatalyst | 6-Chloropurine + Alkyl bromide | C6-Alkylated purine | nih.gov |

| Pd/Ni-mediated | 6-Chloropurine nucleoside + Phenylboronic acid | 6-Phenylpurine nucleoside | acs.orgacs.org |

This table is interactive and can be sorted by clicking on the column headers.

Ullmann-like Coupling Reactions

The Ullmann reaction, traditionally involving the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl, has been adapted and expanded into what are known as "Ullmann-type" or "Ullmann-like" reactions. organic-chemistry.orgwikipedia.org These reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, including amines, alcohols, and thiols. organic-chemistry.orgoperachem.com

In the synthesis of derivatives of this compound, Ullmann-like couplings are instrumental for introducing substituents at the purine core. The classical Ullmann reaction often requires harsh conditions, such as high temperatures (around 200 °C) and a stoichiometric amount of copper. organic-chemistry.orgwikipedia.org However, modern variations have been developed that proceed under much milder conditions, often with catalytic amounts of copper. wikipedia.orgscience.gov

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper compound, which then reacts with the second coupling partner. wikipedia.org While the traditional reaction often targeted symmetric biaryls, Ullmann-like reactions are highly effective for creating unsymmetrical products, such as diaryl ethers and diaryl amines, which are common structural motifs in biologically active molecules. operachem.com

The scope of Ullmann-like reactions has been significantly broadened by the use of ligands that stabilize the copper catalyst and facilitate the coupling process. operachem.com This has allowed for the efficient coupling of a wider range of substrates with improved yields. For instance, microwave-assisted copper(0)-catalyzed Ullmann couplings have been shown to be highly efficient, with reaction times often reduced to minutes. science.gov These advancements make Ullmann-like reactions a valuable and practical tool for the derivatization of complex molecules like purine nucleosides.

Stereoselective Synthesis and Chiral Control in Analog Development

The biological activity of nucleoside analogs is profoundly influenced by their stereochemistry. Consequently, the stereoselective synthesis and control of chirality are of paramount importance in the development of new derivatives of compounds like this compound. numberanalytics.comnih.gov The primary challenges lie in controlling the stereochemistry of the sugar moiety and the configuration of the glycosidic bond that links the sugar to the nucleobase. numberanalytics.com

Several strategies have been developed to address these challenges. One common approach is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com These auxiliaries can be used to control the stereochemistry of the sugar portion of the nucleoside analog. Another key technique is the use of regioselective protecting groups, which allow for the selective modification of specific functional groups on the nucleobase, thereby influencing the regioselectivity of subsequent reactions. numberanalytics.com

Enzymatic methods also play a crucial role in achieving high stereoselectivity. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, can catalyze the aldol (B89426) addition of DHAP to various aldehydes, generating products with two new stereocenters. nih.gov The stereoselectivity of such reactions is completely controlled by the enzyme, making them highly valuable for the synthesis of chiral acyclic nucleosides. nih.gov

In the synthesis of complex nucleoside analogs, such as those with modified cyclopentenyl or cyclohexyl rings, stereocontrol is often achieved through a sequence of carefully designed reactions. nih.govbeilstein-journals.org This can involve regio- and stereoselective functionalization of a precursor molecule, such as D-ribose, followed by key steps like stereoselective oxidation or SN2 reactions to introduce desired substituents with specific stereochemistry. nih.gov The development of stereodivergent synthesis strategies, which allow for the selective formation of either stereoisomer from a common precursor, is also an area of active research. researchgate.net These methods often rely on the use of specific catalysts or additives to direct the stereochemical outcome of a key reaction step. researchgate.net

Table 2: Strategies for Chiral Control in Nucleoside Analog Synthesis

| Strategy | Description | Key Feature | Reference |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Controls stereochemistry of the sugar moiety. | numberanalytics.com |

| Regioselective Protecting Groups | Selective protection of functional groups to control reaction sites. | Controls the position of functional groups on the nucleobase. | numberanalytics.com |

| Enzymatic Catalysis | Use of enzymes (e.g., aldolases) to catalyze stereospecific reactions. | High degree of stereocontrol determined by the enzyme. | nih.gov |

| Stereodivergent Synthesis | Selective formation of either α- or β-anomers using specific modulators. | Access to different stereoisomers from a common intermediate. | researchgate.net |

| Substrate-Controlled Synthesis | The inherent chirality of the starting material directs the stereochemical outcome. | Utilizes the stereochemistry of precursors like D-ribose. | nih.govrsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Molecular and Biochemical Mechanisms of Action of 2 Chloroinosine 3 ,4 ,6 Triacetate and Its Derivatives

Elucidation of Molecular Targets and Binding Interactions

The biological activity of a nucleoside analog is intrinsically linked to its ability to interact with specific molecular targets within the cell. For 2-Chloroinosine (B17576) 3',4',6'-Triacetate, these interactions are governed by the chemical features of both its purine (B94841) base and its modified ribose sugar. The acetyl groups at the 3', 4', and 6' positions of the ribose moiety render the molecule more lipophilic, which can facilitate its transport across cell membranes. Once inside the cell, non-specific esterases can hydrolyze the acetate (B1210297) esters, releasing the active form, 2-Chloroinosine. This prodrug strategy is a common approach to enhance the bioavailability of nucleoside analogs. drugbank.comnih.gov

Influence of Ribose Sugar Modifications on Binding Affinity to Biological Receptors

Chemical modifications on the sugar ring, such as the acetate groups in 2-Chloroinosine 3',4',6'-Triacetate, can influence the sugar pucker equilibrium. researchgate.net Generally, modifications at the 2'-position of the ribose are well-studied and known to affect the sugar conformation. While the acetate groups in this compound are not at the 2' position, their steric bulk and electronic properties can still influence the conformational preferences of the ribose ring, which in turn affects how the nucleoside analog is recognized by cellular machinery. nih.gov

The stability of oligonucleotide duplexes and the formation of stable protein-oligonucleotide complexes are dictated by the conformation and dynamics of the sugar moiety. researchgate.net For instance, modifications that favor a C3'-endo sugar pucker, characteristic of A-form helices like those found in RNA, can enhance binding affinity to RNA targets. nih.gov Conversely, modifications promoting a C2'-endo pucker, typical of B-form DNA, may favor interactions with DNA-binding proteins or DNA itself. The specific conformational effects of the 3',4',6'-triacetate pattern on 2-Chloroinosine require detailed structural studies for full elucidation.

Table 1: Impact of Ribose Modifications on Nucleic Acid Properties

| Modification Type | Effect on Sugar Pucker | Impact on Duplex Stability | Reference |

| 2'-O-Methyl | Favors C3'-endo | Increases thermal stability of RNA duplexes | beilstein-journals.org |

| 2'-Fluoro | Favors C3'-endo | Increases binding affinity to RNA | nih.gov |

| 2'-O-Methoxyethyl (MOE) | Favors C3'-endo | Increases nuclease resistance and thermal stability | nih.govbeilstein-journals.org |

| Locked Nucleic Acid (LNA) | Locks sugar in C3'-endo | Greatly increases thermal stability | researchgate.net |

Interactions with Nucleic Acids (DNA and RNA)

Once deacetylated to 2-Chloroinosine, the nucleoside can interact with and be incorporated into cellular nucleic acids, leading to significant consequences for their synthesis and structural integrity.

Following its potential conversion to the corresponding triphosphate derivative by cellular kinases, 2-Chloroinosine triphosphate can serve as a substrate for DNA and RNA polymerases. These enzymes may recognize the analog and incorporate it into newly synthesized nucleic acid strands. The efficiency of this incorporation depends on how well the analog mimics the natural nucleoside substrates (GTP or ATP, following potential enzymatic conversion of the inosine (B1671953) base).

The presence of the chlorine atom at the 2-position of the purine ring can alter the hydrogen bonding patterns with the complementary base, potentially leading to mispairing and mutations during subsequent rounds of replication or transcription.

Furthermore, the presence of 2-Chloroinosine within a nucleic acid strand can affect its structural integrity. The altered base pairing properties due to the 2-chloro substitution can weaken the stability of the DNA or RNA duplex, potentially leading to a more open and flexible structure. researchgate.netresearchgate.net This can have downstream effects on processes that rely on specific nucleic acid conformations, such as the binding of transcription factors or the assembly of ribosomes.

Enzymatic Activity Modulation

In addition to direct incorporation into nucleic acids, 2-Chloroinosine and its derivatives can exert their biological effects by modulating the activity of key enzymes involved in nucleoside metabolism.

Effects on Nucleoside-Metabolizing Enzymes (e.g., Inosinase, IMPDH)

Inosine Monophosphate Dehydrogenase (IMPDH):

IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), a precursor for GMP, dGTP, and GTP. Due to its rate-limiting role in providing guanine nucleotides for DNA and RNA synthesis, IMPDH is a target for immunosuppressive and anticancer drugs. researchgate.net

2-Chloroinosine, once converted to its monophosphate form, could potentially act as an inhibitor of IMPDH. The structural similarity to the natural substrate, IMP, suggests that it could bind to the active site of the enzyme. The chlorine atom at the 2-position might influence the binding affinity and the catalytic turnover rate. Inhibition of IMPDH would lead to a depletion of the guanine nucleotide pool, thereby inhibiting DNA and RNA synthesis, which would disproportionately affect rapidly proliferating cells. researchgate.net There are two isoforms of human IMPDH, type I and type II, and inhibitors can exhibit different potencies against each.

Inosinase (or Purine Nucleoside Phosphorylase - PNP):

Purine nucleoside phosphorylase is involved in the salvage pathway of purine metabolism, catalyzing the reversible phosphorolysis of inosine and guanosine (B1672433) to their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. researchgate.net 2-Chloroinosine could potentially interact with PNP as either a substrate or an inhibitor. If it acts as a substrate, it would be degraded, limiting its availability for anabolic pathways. If it acts as an inhibitor, it could disrupt the purine salvage pathway, leading to an accumulation of purine nucleosides. The specific interaction would depend on the tolerance of the enzyme's active site for the 2-chloro substitution.

Table 2: Key Enzymes in Purine Metabolism and Potential Interactions with 2-Chloroinosine

| Enzyme | Function | Potential Interaction with 2-Chloroinosine | Consequence of Interaction | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the conversion of IMP to XMP in the de novo purine synthesis pathway. | Inhibition | Depletion of guanine nucleotide pool, inhibition of DNA/RNA synthesis. | researchgate.net |

| Inosinase (Purine Nucleoside Phosphorylase - PNP) | Catalyzes the phosphorolysis of inosine to hypoxanthine (B114508) in the purine salvage pathway. | Substrate or Inhibitor | Degradation of the analog or disruption of purine salvage. | researchgate.net |

| Cellular Kinases | Phosphorylate nucleosides to their mono-, di-, and triphosphate forms. | Substrate | Anabolic activation of 2-Chloroinosine to its active triphosphate form. | drugbank.com |

Role in Enzyme Regulation Pathways

Once deacetylated to 2-Chloroinosine, the compound can influence various enzymatic pathways. As an analogue of the natural purine nucleoside inosine, it can interact with enzymes involved in purine metabolism. Synthetic, chemically modified nucleoside analogs are designed to mimic physiological molecules and exploit cellular metabolism. scispace.com They can be incorporated into DNA or RNA and inhibit cancer cell and virus replication. scispace.com Furthermore, these analogs can interact with and inhibit essential enzymes such as DNA and RNA polymerases, kinases, ribonucleotide reductase, DNA methyltransferases, and purine nucleoside phosphorylase. scispace.com

The regulation of enzyme activity is crucial for coordinating metabolic processes and maintaining cellular homeostasis. mgcub.ac.in Enzymes can be regulated by altering their quantity or by modulating their catalytic efficiency through mechanisms like allosteric regulation and covalent modification. mgcub.ac.in 2-Chloroinosine, as a nucleoside analog, could potentially act as a competitive or allosteric modulator of enzymes that utilize inosine or related purines as substrates or regulators.

Competition with Endogenous Nucleosides in Biochemical Pathways

A primary mechanism of action for nucleoside analogues is their competition with endogenous nucleosides in various biochemical pathways. scispace.com Endogenous purine nucleosides are fundamental for processes like DNA and RNA synthesis, cell signaling, and metabolism. scispace.com 2-Chloroinosine, derived from its triacetate prodrug, would compete with endogenous inosine and other purine nucleosides for uptake by nucleoside transporters and for enzymatic conversion into nucleotides. scispace.commdpi.com

This competition can lead to several downstream effects. For instance, the incorporation of the analogue into nucleic acids can disrupt their normal function. scispace.com Additionally, by competing for enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), 2-Chloroinosine can interfere with the recycling of purine bases, leading to an imbalance in the nucleotide pool. nih.gov

Cellular Signaling Pathways

The introduction of 2-Chloroinosine into cellular systems can significantly impact various signaling pathways that are dependent on purine derivatives.

Involvement in Purine Metabolism Regulation

Purine metabolism is a tightly regulated process involving both de novo synthesis and salvage pathways to maintain appropriate levels of purine nucleotides for cellular needs. nih.govwikipedia.org The formation of 5'-phosphoribosylamine from glutamine and PRPP, catalyzed by PRPP amino transferase, is a key regulatory step in purine synthesis and is subject to feedback inhibition by purine nucleotides like IMP, GMP, and AMP. wikipedia.org

Impact on Cell Cycle and Proliferation Mechanisms

The cell cycle is a fundamental process that governs cell growth and division, with distinct phases (G1, S, G2, M) regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. progen.commdpi.com Uncontrolled cellular proliferation, often a result of a disorganized cell cycle, is a hallmark of cancer. nih.gov

Nucleoside analogues can disrupt the cell cycle and inhibit proliferation through various mechanisms. By interfering with DNA and RNA synthesis, they can trigger cell cycle checkpoints that halt progression until the damage is repaired. progen.comnih.gov For example, depletion of the nucleotide pools necessary for DNA replication in the S phase can lead to S-phase arrest.

| Cell Cycle Phase | Key Regulators | Potential Impact of 2-Chloroinosine |

| G1/S Transition | Cyclin D-CDK4/6, Cyclin E-CDK2 | Inhibition of nucleotide synthesis may lead to arrest at the G1 checkpoint. |

| S Phase | Cyclin A-CDK2 | Incorporation of the analogue into DNA or depletion of dNTP pools can halt DNA replication. |

| G2/M Transition | Cyclin B-CDK1 | DNA damage caused by the analogue can activate the G2 checkpoint to prevent entry into mitosis. |

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. thermofisher.comqiagen.comteachmeanatomy.info Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. qiagen.comteachmeanatomy.info

Nucleoside analogues are known to induce apoptosis. For instance, the related compound 2-chloroadenosine (B27285) (2-CA) has been shown to induce apoptosis in astroglial cells. nih.gov This process can be triggered by the stress induced by the inhibition of DNA and RNA synthesis, leading to the activation of the intrinsic apoptotic pathway. qiagen.com This pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3. thermofisher.comqiagen.com The cytotoxic metabolite of a related compound, 8-chloro-adenosine, 8-chloro-ATP, induces depletion of cellular ATP stores and interferes with RNA synthesis, ultimately leading to apoptosis. clinicaltrials.gov

Structure Activity Relationship Sar Studies of 2 Chloroinosine 3 ,4 ,6 Triacetate Analogues

Methodologies for SAR Determination

The determination of SAR for 2-Chloroinosine (B17576) 3',4',6'-Triacetate analogues involves a combination of computational and experimental techniques. These methodologies provide a framework for understanding how structural variations influence the biological activity of these compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 2-Chloroinosine 3',4',6'-Triacetate analogues, QSAR studies can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts towards compounds with the highest potential.

The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For a series of this compound analogues, these descriptors would be calculated for each molecule in the dataset.

In silico methods, such as those implemented in various software packages, are employed to generate these descriptors. The process typically involves:

3D Structure Generation: Building the three-dimensional structures of the this compound analogues.

Conformational Analysis: Exploring the possible conformations of each molecule to identify the most stable (lowest energy) conformation.

Descriptor Calculation: Computing a wide range of molecular descriptors for the optimized structures.

Once the molecular descriptors and biological activity data (e.g., IC₅₀ or EC₅₀ values) are compiled, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical techniques employed for this purpose. researchgate.net

A hypothetical QSAR study on a series of 2-substituted inosine (B1671953) analogues might yield an equation like the following:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the molecule.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The quality of the QSAR model is assessed using various statistical parameters, as illustrated in the hypothetical table below.

Table 1: Hypothetical Statistical Parameters for a QSAR Model of 2-Substituted Inosine Analogues

| Parameter | Value | Description |

| n | 25 | Number of compounds in the dataset |

| r² | 0.85 | Coefficient of determination (goodness of fit) |

| q² | 0.75 | Cross-validated correlation coefficient (predictive ability) |

| F | 55.6 | F-statistic (statistical significance of the model) |

| SEE | 0.25 | Standard error of the estimate |

A high r² value indicates that the model explains a large proportion of the variance in the biological activity. A high q² value, obtained through cross-validation techniques like leave-one-out (LOO), suggests that the model has good predictive power for new, untested compounds.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor. For this compound analogues, docking studies can provide valuable insights into their interactions with a specific biological target, such as an enzyme or a receptor. nih.gov

The docking process involves placing the 3D structure of the ligand (the this compound analogue) into the binding site of the receptor. A scoring function is then used to estimate the binding affinity and rank the different binding poses. These scoring functions typically account for various types of interactions, including:

Hydrogen Bonds: Crucial for the specificity of binding.

Van der Waals Forces: Contribute to the shape complementarity between the ligand and the binding site.

Electrostatic Interactions: Occur between charged or polar groups.

A molecular docking study of 2-chloroadenosine (B27285) analogues with A₁ adenosine (B11128) receptors has been conducted to understand their binding affinities. nih.gov Similar studies could be performed for this compound analogues to predict their interactions with a relevant biological target.

The results of a molecular docking simulation are often visualized to understand the specific binding mode of the ligand. This visualization can reveal which amino acid residues in the receptor's active site are interacting with the ligand and the nature of these interactions.

For instance, a hypothetical docking study of a 2-Chloroinosine analogue might show that the chlorine atom at the 2-position forms a halogen bond with a specific residue in the binding pocket, a type of interaction known to be important in drug design. The triacetate groups on the ribose moiety might form hydrogen bonds with polar residues, further stabilizing the complex.

Table 2: Hypothetical Key Interactions of a 2-Chloroinosine Analogue in a Receptor Binding Site

| Analogue Functional Group | Interacting Residue | Type of Interaction |

| 2-Chloro | Leucine 85 | Halogen Bond |

| N1 of Purine (B94841) Ring | Serine 120 | Hydrogen Bond (Acceptor) |

| 6-Oxo | Valine 121 | Hydrogen Bond (Donor) |

| 3'-Acetate | Threonine 150 | Hydrogen Bond |

| 4'-Acetate | Asparagine 152 | Hydrogen Bond |

Such detailed information on the binding mode is invaluable for the SAR-guided design of new analogues with improved affinity and selectivity. By understanding which interactions are crucial for binding, medicinal chemists can make targeted modifications to the lead structure to enhance its therapeutic potential. The synthesis and biological evaluation of various 6-substituted purine ribosides have provided insights into the importance of the sugar moiety and the side chain at the 6-position for biological activity. nih.gov

Structural Features Influencing Biological Activity

Impact of Chlorination at Position 2 of the Purine Ring

The introduction of a chlorine atom at the 2-position of the purine ring is a critical modification that significantly influences the biological activity of inosine analogues. This substitution can profoundly alter the electronic properties of the purine system, affecting its ability to interact with target enzymes and receptors.

Research has shown that the presence of a halogen at the C2 position of a purine can render the nucleoside resistant to deamination by enzymes like adenosine deaminase (ADA). mdpi.com This increased metabolic stability prolongs the compound's half-life in a cellular environment, allowing for sustained biological effects. For instance, the antitumor drugs Cladribine (B1669150) and Fludarabine, which feature a chlorine atom at the 2-position, exhibit enhanced therapeutic efficacy due to their resistance to enzymatic degradation. mdpi.com

Furthermore, the 2-chloro substituent can influence the binding affinity of the nucleoside analogue to its target. Studies on 2,6-substituted purines have demonstrated that the presence and nature of the substituent at the 2-position are crucial for cytotoxic activity against various human tumor cell lines. researchgate.net For example, N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine showed potent cytotoxic activity, highlighting the importance of the 2-chloro group in conjunction with other modifications. researchgate.net The electronegativity and size of the chlorine atom can lead to altered hydrogen bonding patterns and steric interactions within the active site of a target protein, potentially leading to enhanced or altered biological activity. mdpi.com

Significance of Acetate (B1210297) Groups at 3',4',6' Positions of the Ribose Sugar

In the synthesis of nucleoside analogues, protecting the hydroxyl groups of the ribose sugar is often a necessary step to achieve selective modifications at other parts of the molecule, such as the purine base. ontosight.ainih.gov The acetate groups in this compound serve this purpose, masking the reactive hydroxyl (-OH) groups at the 3', 4', and 6' positions. ontosight.aiwikipedia.org This protection prevents unwanted side reactions during chemical synthesis, allowing for precise structural modifications. ontosight.ai

The use of acyl groups, particularly acetyl groups, is a common and effective strategy for protecting hydroxyl functions in nucleoside chemistry. nih.gov Once the desired modifications are made to the purine ring, these acetate groups can be removed under specific conditions to yield the final, biologically active compound. nih.gov The strategic use of such protecting groups is a cornerstone of synthetic nucleoside chemistry, enabling the creation of a diverse range of analogues for biological evaluation. ontosight.ai

This modification effectively transforms the nucleoside into a prodrug. researchgate.netresearchgate.netnih.gov A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body, often through enzymatic action. researchgate.netnih.gov In the case of this compound, once inside the cell, the acetate groups are cleaved by intracellular esterases, releasing the active form of the nucleoside. mdpi.com This prodrug strategy is a widely employed approach to overcome the pharmacokinetic limitations of many nucleoside and nucleotide analogues, ultimately enhancing their therapeutic potential. nih.govmdpi.com

Modifications of the Purine Ring System and Their Functional Consequences

For instance, substitutions at the C6 position of the purine ring have been extensively studied. In a series of 2-chloropurine derivatives, the introduction of various aryloxy and arylalkoxy groups at the 6-position resulted in potent inhibitors of E. coli purine nucleoside phosphorylase (PNP). nih.gov The nature of the substituent at this position, including its size, rigidity, and planarity, was found to be critical for inhibitory potency. nih.gov For example, more rigid or bulky substituents at position 6 tended to result in less potent inhibitors. nih.gov

Furthermore, modifications at other positions of the purine ring, such as the N6-position, can also have significant functional consequences. The introduction of an N6-methyl group in certain nucleoside analogues has been shown to convert a partial or full agonist into an antagonist at P2Y1 receptors. nih.gov This highlights how a seemingly minor modification can dramatically alter the pharmacological profile of a compound. The cytotoxic activity of 2,6-substituted purines is also highly dependent on the nature of the substituents at these positions. researchgate.net

The following table summarizes the impact of various purine ring modifications on the biological activity of nucleoside analogues:

| Modification | Position | Observed Functional Consequence | Example Compound(s) | Reference |

| Chlorination | 2 | Increased metabolic stability, altered enzyme inhibition | Cladribine, Fludarabine | mdpi.com |

| Aryloxy/Arylalkoxy substitution | 6 | Potent inhibition of purine nucleoside phosphorylase | 6-benzylthio-2-chloro-purine | nih.gov |

| Methylation | N6 | Conversion from agonist to antagonist at P2Y1 receptors | MRS 2279 | nih.gov |

| Various substitutions | 2, 6 | Potent cytotoxic activity in tumor cell lines | N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | researchgate.net |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that governs its interaction with chiral biological macromolecules like enzymes and receptors. In the context of nucleoside analogues, the stereochemistry of the ribose sugar moiety plays a pivotal role in determining biological activity.

The conformation of the ribose ring, often described as a "pseudorotational cycle" between the Northern (N) and Southern (S) conformations, is crucial for the biological activities of nucleosides. nih.govresearchgate.net Modifications to the ribose sugar can lock it into a specific conformation, thereby influencing its interaction with target proteins. nih.govresearchgate.net For example, constraining the sugar to an N-type conformation can enhance binding to certain enzymes. nih.gov

Preclinical Research Applications and Models

In Vitro Studies Using Cellular Models

In vitro studies are essential for the initial screening and mechanistic understanding of a compound's effects at a cellular level. These experiments utilize established cell lines to assess activities such as cytotoxicity against cancer cells or inhibition of viral replication.

There is a lack of specific published studies detailing the assessment of 2-Chloroinosine (B17576) 3',4',6'-Triacetate for its antineoplastic (anti-cancer) activity in established cancer cell lines. Research on other chlorinated purine (B94841) nucleosides, such as 8-chloro-adenosine, has demonstrated antineoplastic activity in various cancer cell lines, including leukemia. clinicaltrials.gov These studies often report the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a measure of its potency. Such data for 2-Chloroinosine 3',4',6'-Triacetate is not currently available in the reviewed literature.

Similarly, specific investigations into the antiviral mechanisms of this compound in cell culture systems have not been identified in the available literature. The general mechanism for many nucleoside analogs involves the inhibition of viral polymerases, enzymes crucial for the replication of the viral genome. After cellular uptake and metabolic conversion to the triphosphate form, these analogs can be incorporated into the growing viral DNA or RNA chain, leading to termination of the chain and halting replication. Whether this compound or its active form, 2-Chloroinosine, acts through this or other antiviral mechanisms has not been documented.

No significant studies detailing other biological activities of this compound in cell-based assays were found during the literature review.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone for the molecular analysis of "2-Chloroinosine 3',4',6'-Triacetate," providing detailed information about its atomic composition and structural arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of a compound in solution. For "this compound," ¹H NMR spectroscopy is particularly crucial for confirming the successful acetylation of the hydroxyl groups on the ribose sugar.

The degree of acetylation can be determined by comparing the integral of the proton signals from the acetyl groups (CH₃) with the integrals of the non-exchangeable protons on the ribose ring. nih.gov The acetyl protons typically appear as sharp singlets in a distinct region of the spectrum (around δ 2.0-2.2 ppm). By normalizing the integration of a well-resolved ribose proton (like the anomeric H-1' proton) to 1, the sum of the integrals for the acetyl proton signals should correspond to the total number of acetyl protons (nine in the case of a triacetate), confirming the complete acetylation at the 3', 4', and 6' positions. semanticscholar.org Studies on other acetylated nucleosides have established this method as reliable for verifying the extent of modification. acs.orgtandfonline.com

Table 6.1.1: Representative ¹H NMR Chemical Shifts for Acetylated Nucleosides

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Significance for 2-Chloroinosine (B17576) 3',4',6'-Triacetate |

| Acetyl (CH₃) | ~2.0 - 2.2 | Singlet (s) | Integration confirms the presence and number of acetate (B1210297) groups. |

| Anomeric (H-1') | ~5.8 - 6.5 | Doublet (d) | Position and coupling constant provide information on β-configuration. |

| Ribose (H-2', H-3', H-4') | ~4.0 - 5.5 | Multiplets (m) | Shifts are influenced by the presence of adjacent acetyl groups. |

| Ribose (H-5', H-5'') | ~3.5 - 4.5 | Multiplets (m) | Shifts confirm substitution pattern on the ribose moiety. |

| Purine (B94841) (H-8) | ~8.0 - 8.5 | Singlet (s) | Confirms the integrity of the purine ring system. |

Note: Exact chemical shifts can vary based on the solvent and specific molecular environment.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₆H₁₇ClN₄O₈).

When coupled with a separation technique like liquid chromatography (LC-MS), MS becomes a powerful platform for metabolite profiling. thermofisher.com This involves identifying the biotransformation products of the parent compound in biological systems. nih.gov The fragmentation pattern (MS/MS spectrum) of the molecular ion serves as a "fingerprint," aiding in structural confirmation. msu.eduraco.cat In metabolite studies, common metabolic pathways for nucleoside analogs include oxidation, hydroxylation, dealkylation, and conjugation with molecules like glucuronic acid. nih.gov By identifying the mass shifts corresponding to these modifications, a comprehensive metabolic map can be constructed.

Table 6.1.2: Common Biotransformations for Nucleoside Analogs in Metabolite Profiling

| Metabolic Reaction | Mass Change | Potential Metabolite of this compound |

| Deacetylation | -42.01 Da | 2-Chloroinosine Diacetate |

| Hydroxylation | +15.99 Da | Hydroxylated 2-Chloroinosine Triacetate |

| N-oxidation | +15.99 Da | 2-Chloroinosine Triacetate N-oxide |

| Glucuronidation (on de-acetylated form) | +176.03 Da | 2-Chloroinosine Glucuronide |

| Oxidative Dechlorination | +15.99 Da (Cl replaced by OH) | Inosine-2-one Triacetate |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and metabolites, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and performing quantitative analysis of nucleoside derivatives. nih.gov A reversed-phase HPLC method, typically using a C18 column, is effective for separating the relatively nonpolar "this compound" from more polar precursors or degradation products. umich.edu

The mobile phase usually consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. protocols.ionih.gov Detection is commonly performed using a UV detector, as the purine ring system has a strong absorbance maximum around 260 nm. protocols.io For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a reference standard. ekb.eg The method must be validated to ensure its accuracy, precision, linearity, and sensitivity according to established guidelines. nih.govekb.eg

Table 6.2.1: Typical Parameters for HPLC Analysis of Nucleoside Derivatives

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5.3) | Aqueous component for eluting polar compounds. protocols.io |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) | Organic component for eluting nonpolar compounds. protocols.io |

| Gradient | e.g., 5% to 95% B over 20 minutes | To effectively separate compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation and peak resolution. protocols.io |

| Detection | UV Absorbance at ~260 nm | Quantifies the analyte based on its light absorption. protocols.io |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. nih.gov |

Table 6.2.2: Validation Parameters for a Quantitative HPLC Method

| Parameter | Description | Acceptance Criteria Example |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 ekb.eg |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) < 2% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 ekb.eg |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. ksu.edu.sa If single crystals of "this compound" can be grown, this technique can provide unambiguous information about its molecular conformation, including the orientation of the chloro-purine base relative to the acetylated ribose sugar (the glycosidic bond angle), the pucker of the ribose ring, and the exact bond lengths and angles throughout the molecule. researchgate.net

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. ksu.edu.sa This pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. Such structural data is invaluable for understanding structure-activity relationships and for computational modeling of its interactions with biological targets. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides a template for what could be learned. d-nb.info

Table 6.3.1: Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). |

| Torsion Angles | Defines the conformation around rotatable bonds, such as the glycosidic bond. |

Bioanalytical Methodologies for Investigating Biochemical Interactions

Bioanalytical methods are developed to quantify a compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. au.dk These methods are crucial for studying the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to understanding its biochemical interactions and effects.

For "this compound," a typical bioanalytical method would involve LC-MS/MS. bebac.at This approach combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. au.dk The method requires rigorous validation to ensure its reliability, including assessments of selectivity, accuracy, precision, stability in the biological matrix, and carry-over. bioanalysisforum.jpbioanalysis-zone.com By applying such a validated method, researchers can track the concentration of the parent drug and its key metabolites (e.g., the de-acetylated 2-chloroinosine) over time after administration to a biological system, providing insight into its metabolic fate and potential interactions with enzymes or cellular pathways. nih.gov

Table 6.4.1: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Importance |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. au.dk | Ensures that endogenous substances or other drugs do not interfere with the measurement. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting components from the biological matrix. bebac.at | Must be assessed to ensure quantification is not suppressed or enhanced by the matrix. |

| Recovery | The efficiency of the extraction process for the analyte from the biological matrix. | Determines the consistency and efficiency of sample preparation. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. bioanalysis-zone.com | Ensures that the measured concentration reflects the true concentration at the time of sampling. |

| Calibration Curve | A range of standards used to determine the relationship between instrument response and concentration. bioanalysisforum.jp | Forms the basis for accurate quantification of unknown samples. |

Enzymatic Assays for Activity Profiling

Enzymatic assays are fundamental in determining the biological activity of a compound by measuring its interaction with specific enzymes. sigmaaldrich.comabyntek.com These assays can identify a compound as a substrate, inhibitor, or activator, providing critical insights into its metabolic fate and functional effects. nih.gov For nucleoside analogs like 2-chloroinosine, the active form of "this compound", enzymatic assays focus on key enzymes within the purine metabolism pathway.

Detailed research has shown that the phosphorylated form of 2-chloroinosine, 2-chloroinosine 5'-monophosphate (2-Cl-IMP), serves as a substrate for human type II inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.net IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. In a laboratory setting, IMPDH catalyzes the conversion of 2-Cl-IMP into xanthosine (B1684192) 5'-monophosphate (XMP). researchgate.net This conversion demonstrates that the 2-chloro substitution does not abolish recognition and processing by this key metabolic enzyme.

Furthermore, enzymatic synthesis methods have been employed to produce 2-chloroinosine itself. Adenosine (B11128) deaminase, an enzyme that catalyzes the deamination of adenosine to inosine, can be used to convert 2-chloroadenosine (B27285) into 2-chloroinosine. researchgate.net This reaction is not only a practical synthetic route but also an assay that confirms the interaction of the chlorinated purine nucleoside with enzymes of the purine salvage pathway.

The table below summarizes key research findings from enzymatic assays involving 2-chloroinosine derivatives.

| Enzyme | Substrate | Product | Assay Significance | Reference |

|---|---|---|---|---|

| Inosine Monophosphate Dehydrogenase (IMPDH), human type II | 2-Chloroinosine 5'-monophosphate (2-Cl-IMP) | Xanthosine 5'-monophosphate (XMP) | Demonstrates the compound is a substrate for a key enzyme in guanine nucleotide synthesis. | researchgate.net |

| Adenosine Deaminase | 2-Chloroadenosine | 2-Chloroinosine | Confirms interaction with purine salvage pathway enzymes and provides a method for enzymatic synthesis. | researchgate.net |

These enzymatic assays are typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or spectrophotometry to separate and quantify the substrate and product over time, allowing for the determination of reaction kinetics. mdpi.comomicsonline.org

Ligand Binding Assays

Ligand binding assays are essential tools used to quantify the interaction between a ligand, such as a small molecule, and a biomolecular target, typically a receptor protein. contractlaboratory.com These assays are paramount in drug discovery and pharmacology for determining the binding affinity of a compound to its target, often expressed as the equilibrium dissociation constant (Kd). bmglabtech.com A lower Kd value signifies a higher binding affinity. contractlaboratory.com

For a compound like "this compound", which is likely a prodrug, ligand binding assays would be performed on its deacetylated, active form, 2-chloroinosine. Given its structural similarity to the endogenous nucleoside inosine, likely targets include the family of purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, A3), to which inosine and other analogs are known to bind. nih.gov

Binding assays can be designed in various formats. In competitive binding assays, a labeled (e.g., radioactive or fluorescent) ligand with known affinity for the receptor competes with the unlabeled test compound (2-chloroinosine). nih.gov By measuring the displacement of the labeled ligand, the binding affinity of the test compound can be determined. Analysis of saturation isotherms from these experiments can also reveal the mechanism of interaction, such as whether the compound acts as a competitive or noncompetitive antagonist. nih.govnih.gov

The table below outlines common ligand binding assay formats applicable to characterizing the receptor interaction profile of 2-chloroinosine.

| Assay Type | Principle | Key Measurement | Application | Reference |

|---|---|---|---|---|

| Radioligand Binding Assay | Competition between a radiolabeled ligand and an unlabeled test compound for a receptor. | Inhibition constant (Ki) or IC50, derived from displacement of radioactivity. | Highly sensitive and the gold standard for determining binding affinity and receptor density (Bmax). | nih.gov |

| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger receptor protein. | Change in millipolarization units (mP). | Homogeneous (no-wash) assay suitable for high-throughput screening. | bmglabtech.com |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Energy transfer between a donor (e.g., lanthanide-labeled receptor) and an acceptor (fluorescently-labeled ligand) upon binding. | Ratio of acceptor to donor emission. | Provides high sensitivity and reduced background interference, ideal for high-throughput screening. | bmglabtech.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to immobilize a receptor or ligand and an enzyme-conjugated antibody for detection. | Absorbance or fluorescence signal from the enzyme's substrate. | Versatile for quantifying binding, especially in complex biological samples. | bmglabtech.com |

By employing these assays, researchers can build a detailed profile of which receptors 2-chloroinosine binds to, the strength of these interactions, and the nature of the binding, which are critical steps in understanding its pharmacological effects.

Future Directions and Research Perspectives

Development of Novel 2-Chloroinosine (B17576) 3',4',6'-Triacetate Analogues with Enhanced Specificity

The development of new nucleoside analogues is a cornerstone of treatment for cancer and viral infections. nih.gov A primary goal in the evolution of 2-Chloroinosine 3',4',6'-Triacetate is the synthesis of novel analogues with improved specificity and efficacy. Researchers are exploring various chemical modification strategies to achieve this. These strategies include modifications to the purine (B94841) base, alterations to the sugar moiety, and the introduction of different protecting groups. The objective is to create derivatives that exhibit enhanced targeting of specific cellular pathways or viral enzymes, thereby increasing their therapeutic window and reducing off-target effects.

One approach involves the synthesis of 4'-thionucleosides, which have shown potential as leads in oncology and virology. researchgate.net Another strategy is the development of C-nucleoside analogues, which are more resistant to phosphorolytic degradation. researchgate.net The introduction of fluorine or other halogen atoms at various positions on the ribose ring is also being investigated to modulate the compound's biological activity and pharmacokinetic properties. researchgate.net These modifications aim to create a new generation of nucleoside analogues with superior performance compared to existing compounds. biorxiv.org

Integration of Omics Technologies in Mechanistic Research

To fully understand the mechanisms of action of this compound and its analogues, researchers are increasingly turning to omics technologies. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive, multi-layered view of the cellular response to these compounds. researchgate.netmdpi.com This systems-level approach can uncover novel drug targets, identify biomarkers for predicting treatment response, and elucidate mechanisms of resistance.

For instance, transcriptomic analysis can reveal changes in gene expression profiles following treatment, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can shed light on the metabolic pathways affected by the compound. The integrated analysis of these multi-omics datasets can help construct detailed molecular maps of the drug's effects, leading to a more rational approach to drug development and patient stratification. nih.gov

Table 1: Applications of Omics Technologies in Nucleoside Analogue Research

| Omics Technology | Application in Research | Potential Insights |

| Genomics | Identifying genetic variations that influence drug response. | Discovery of predictive biomarkers for patient stratification. |

| Transcriptomics | Analyzing changes in gene expression profiles post-treatment. | Understanding the cellular pathways modulated by the compound. |

| Proteomics | Investigating alterations in protein levels and modifications. | Identification of direct and indirect protein targets. |

| Metabolomics | Studying the impact on cellular metabolic pathways. | Elucidation of metabolic reprogramming induced by the drug. |

| Multi-omics Integration | Combining data from all omics platforms for a holistic view. nih.gov | Comprehensive understanding of the drug's mechanism of action. |

Advancements in Computational Drug Design for Nucleoside Analogues

Computational drug design has become an indispensable tool in the development of new pharmaceuticals, offering a way to accelerate the discovery process while reducing costs. nih.gov For nucleoside analogues like this compound, computational methods are being employed to design and screen new derivatives with improved properties. nih.gov

Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how these analogues will interact with their biological targets at an atomic level. nih.gov This information can guide the synthesis of new compounds with enhanced binding affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) modeling can be used to establish a mathematical relationship between the chemical structure of the analogues and their biological activity, facilitating the design of more potent compounds. nih.gov These in silico approaches, combined with experimental validation, are paving the way for the rational design of the next generation of nucleoside-based therapies.

Exploration of New Therapeutic Areas Based on Core Mechanisms

The unique mechanisms of action of nucleoside analogues, including the disruption of nucleic acid synthesis and the modulation of cellular signaling pathways, suggest that their therapeutic potential may extend beyond their current applications. nih.govclinicaltrials.gov Researchers are actively exploring new therapeutic areas for compounds like this compound based on their fundamental biological activities.

For example, the immunomodulatory properties of some nucleoside analogues are being investigated for the treatment of autoimmune diseases. patsnap.com Their ability to induce cell cycle arrest and apoptosis also makes them potential candidates for various types of cancer. clinicaltrials.gov Furthermore, the repurposing of existing drugs for new indications is a growing trend in pharmaceutical research, and compounds with well-characterized safety profiles are prime candidates for such investigations. nih.gov As our understanding of the molecular mechanisms of this compound deepens, so too will the opportunities for its application in new and diverse therapeutic areas. quanticate.com

Q & A

Basic: What are the structural characteristics of 2-Chloroinosine 3',4',6'-Triacetate, and how do they influence its chemical reactivity?

The compound features a chlorine substitution at the C2 position of the inosine base and acetyl groups at the 3', 4', and 6' hydroxyls of the ribose moiety. The chloro group increases electrophilicity at C2, making it reactive in nucleophilic substitution or cross-coupling reactions. Acetylation enhances lipophilicity, improving membrane permeability but may reduce solubility in polar solvents. Structural analogs like 6-thioguanosine triacetate show that acetyl groups stabilize the sugar moiety against enzymatic degradation, which is critical for in vivo studies .

Advanced: How can the regiochemical stability of acetyl groups in this compound be assessed under varying experimental conditions?

Regiochemical stability can be evaluated using:

- NMR spectroscopy : Monitor acetyl group migration via chemical shift changes (e.g., and signals for acetyl protons and carbonyl carbons). Evidence from dihydroquercetin triacetates shows intermolecular acetyl transfer under thermal stress .

- HPLC-MS : Track degradation products under acidic/basic conditions. For example, uridine triacetate undergoes pH-dependent deacetylation, which can be quantified via mass spectrometry .

Table 1: Stability assessment methods

| Condition | Analytical Method | Key Observations |

|---|---|---|

| pH 7.4 (37°C) | HPLC-MS | Slow deacetylation over 24 hours |

| 80°C (neat) | NMR | Acetyl migration within 2 hours |

Basic: What purification strategies are optimal for isolating this compound post-synthesis?

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit solubility differences.

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane). Analogous guanosine triacetates achieve >95% purity via these methods .

- Reaction Optimization : Maintain temperatures below 50°C during synthesis to minimize side products .

Advanced: How does the 2-chloro substituent affect enzymatic recognition compared to non-halogenated inosine derivatives?

The chloro group sterically and electronically alters the base-pairing ability, potentially inhibiting enzymes like purine nucleoside phosphorylase. Comparative studies with 6-thioguanosine triacetate suggest halogenation reduces affinity for certain kinases but enhances selectivity for viral polymerases . Methodological approaches include:

- Enzyme Kinetics : Measure and using spectrophotometric assays.

- X-ray Crystallography : Resolve binding interactions in enzyme-substrate complexes.

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, wash with soap and water for 15 minutes (similar to sodium chloroacetate protocols) .

Advanced: What in silico strategies predict the metabolic fate of this compound?

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes to identify potential deacetylation or oxidation sites.

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability using data from uridine triacetate .

Table 2: Predicted metabolic pathways

| Enzyme | Predicted Reaction | Likelihood (Scale: 1–5) |

|---|---|---|

| CYP3A4 | C2-chloro group oxidation | 3 |

| Esterases | Deacetylation at 3',4',6' | 5 |

Basic: Which spectroscopic techniques confirm the successful synthesis of this compound?

- NMR : Look for acetyl proton signals at δ 2.0–2.2 ppm and ribose protons at δ 5.5–6.2 ppm.

- NMR : Carbonyl carbons of acetyl groups appear at δ 169–171 ppm .

- IR Spectroscopy : C=O stretches near 1740 cm⁻¹ confirm acetylation .

Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C) track the intracellular trafficking of this compound?

- Radiolabeling : Incorporate at the C2 position during synthesis.

- Autoradiography/Scintillation Counting : Quantify uptake in cell lysates or organelles. Analogous studies with uridine triacetate used -labeling to map tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.